Lead phosphite, dibasic

Übersicht

Beschreibung

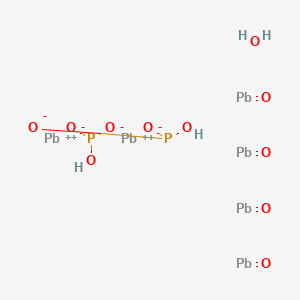

Dibasic lead phosphite (chemical formula: 2PbO·PbHPO₃·0.5H₂O; CAS 1344-40-7) is a white to off-white crystalline powder with molecular weight 743.59 g/mol . It is primarily used as a heat stabilizer in polyvinyl chloride (PVC) formulations, especially for outdoor applications due to its superior UV resistance and ability to scavenge hydrogen chloride (HCl) released during PVC degradation . Its structure enables dual functionality: reacting with HCl to form stable lead chloride and neutralizing peroxides that accelerate polymer degradation . However, it is toxic and regulated under Proposition 65 (California) and classified as a hazardous air pollutant under the Clean Air Act .

Wissenschaftliche Forschungsanwendungen

Lead phosphite, dibasic is primarily used as a stabilizer for polyvinyl chloride due to its excellent thermal stability and weather resistance. It also has the ability to resist oxidation and shield ultraviolet rays, making it valuable in the production of opaque PVC products . Additionally, it is used in the stabilization of chlorine-containing polymers .

Wirkmechanismus

The compound contains the phosphite anion, which provides its reducing properties. This anion interacts with the polymer matrix, stabilizing it against thermal and oxidative degradation. The exact molecular targets and pathways involved in this stabilization process are related to the interaction between the phosphite anion and the polymer chains .

Vergleich Mit ähnlichen Verbindungen

Key Compounds Compared

- Dibasic Lead Stearate (2PbO·Pb(C₁₇H₃₅COO)₂)

- Tribasic Lead Sulfate (3PbO·PbSO₄·H₂O)

- Dibasic Lead Phthalate (2PbO·Pb(C₆H₄(COO)₂))

- Organotin Stabilizers (e.g., Di-n-octyl tin maleate)

Thermal Stability

Thermostabilizing efficacy follows this order:

Lead stearate > Dibasic lead phthalate > Dibasic lead stearate > Dibasic lead phosphite > Tribasic lead sulfate .

- Dibasic Lead Phosphite: Moderately effective (induction period: 7.0 min in torque rheometer tests) but outperforms organotin stabilizers like Thermolite 25 (6.5 min) .

- Tribasic Lead Sulfate : Higher thermal stability but inferior weatherability .

- Dibasic Lead Stearate : Provides lubrication but requires blending with dibasic lead phosphite for synergistic stability .

Weather Resistance

- Dibasic Lead Phosphite : Superior UV resistance due to phosphite's ability to absorb UV light and inhibit peroxidation .

- Organotin Stabilizers: Limited UV resistance; require additional antioxidants for outdoor use .

Electrical Properties

All lead stabilizers exhibit good electrical insulation, but dibasic lead phthalate is preferred in cable industries for its dielectric properties . Dibasic lead phosphite is less effective in this regard but compensates with weather resistance .

Toxicity and Regulatory Status

- Dibasic Lead Phosphite: Classified as carcinogenic and toxic under Proposition 65 and SARA 311/312 .

- Organotin Stabilizers: Less toxic than lead-based stabilizers but restricted in food-contact applications .

- Tribasic Lead Sulfate : Similar toxicity profile to dibasic lead phosphite but banned in EU markets under REACH .

Synergistic Blends

- Dibasic Lead Phosphite + Tribasic Lead Sulfate : Combines thermal stability (from sulfate) and UV resistance (from phosphite) .

- Dibasic Lead Phosphite + Dibasic Lead Stearate : Enhances lubrication and processing stability in PVC pipes and films .

Data Tables

Table 1: Rheological Performance of Stabilizers in PVC

| Stabilizer System | Induction Period (min) | Torque Decrease (%) |

|---|---|---|

| Dibasic Lead Phosphite | 7.0 | 3.3 |

| Dibasic Lead Stearate | 11.0 | 16.6 |

| Tribasic Lead Sulfate | 9.0 | 15.5 |

| Di-n-octyl Tin Maleate | 9.0 | 15.5 |

| Organotin (Mark 292) | 14.0 | 18.3 |

Data from torque rheometer studies

Table 2: Key Properties of Lead Stabilizers

| Property | Dibasic Lead Phosphite | Dibasic Lead Phthalate | Tribasic Lead Sulfate |

|---|---|---|---|

| Thermal Stability | Moderate | High | High |

| Weather Resistance | Excellent | Poor | Moderate |

| Electrical Insulation | Good | Excellent | Good |

| Toxicity | High | High | High |

Research Findings

- Synergistic Effects : Blending dibasic lead phosphite with tribasic lead sulfate extends PVC’s thermal stability by 133% compared to using either stabilizer alone .

- UV Protection : Dibasic lead phosphite reduces discoloration in PVC roofing sheets by 40% after 1,000 hours of UV exposure .

- Limitations : Poor compatibility with PVC matrices necessitates surface treatment or co-stabilizers for uniform dispersion .

Biologische Aktivität

Lead phosphite, dibasic (CAS 12141-20-7) is an inorganic compound that has garnered interest due to its applications in various industrial processes, particularly as a stabilizer in plastics. Despite its utility, understanding its biological activity is crucial for assessing potential health risks associated with exposure.

- Molecular Formula :

- Molecular Weight : 730 g/mol

- Appearance : Finely ground white crystalline solid

- Solubility : Insoluble in water

- Toxicity : Potentially toxic by ingestion or skin absorption .

Toxicological Profile

This compound is classified as reasonably anticipated to be a human carcinogen. Its biological effects are primarily attributed to the lead component, which has well-documented toxicological effects. The compound may cause damage to organs through prolonged exposure and is associated with various health risks:

- Acute Toxicity :

The biological activity of lead phosphite can be attributed to its ability to release lead ions in biological systems. Lead ions interfere with various biochemical pathways, including:

- Enzyme Inhibition : Lead can inhibit enzymes involved in heme synthesis, leading to conditions such as anemia.

- Neurotoxicity : Chronic exposure is linked to neurological impairments due to lead's ability to cross the blood-brain barrier.

- Reproductive Toxicity : Lead exposure has been associated with adverse reproductive outcomes .

Industrial Applications and Safety Assessments

-

PVC Stabilization :

- Lead phosphite is used as a thermal stabilizer in polyvinyl chloride (PVC) formulations. It enhances the stability of PVC against heat degradation and improves its mechanical properties .

- A study indicated that the presence of dibasic lead phosphite significantly lowers the decomposition temperature of azodicarbonamide, a common blowing agent in PVC production. This interaction highlights the compound's role in influencing thermal stability and safety during processing .

-

Environmental Impact :

- The compound poses environmental risks due to its potential for leaching lead into soil and water systems. This raises concerns regarding contamination and long-term ecological effects .

- Regulatory assessments emphasize the need for careful handling and disposal practices to mitigate environmental contamination risks associated with lead phosphite use.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | HO5PPb3 |

| Molecular Weight | 730 g/mol |

| Appearance | White crystalline solid |

| Solubility | Insoluble in water |

| Dermal LD50 | > 2000 mg/kg |

| Inhalation LC50 | > 5.05 mg/l |

| Oral LD50 | > 2000 mg/kg |

| Carcinogenic Classification | Reasonably anticipated carcinogen |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing dibasic lead phosphite in laboratory settings, and how is purity validated?

- Methodological Answer : Synthesis typically involves reacting lead oxide with phosphorous acid under controlled pH and temperature. Purity is validated via X-ray diffraction (XRD) for crystallinity, inductively coupled plasma mass spectrometry (ICP-MS) for lead/phosphorus ratios, and Fourier-transform infrared spectroscopy (FTIR) to confirm the absence of unreacted precursors. Compliance with standards like HG/T 2339-2005 ensures consistency in industrial-grade synthesis .

Q. How can researchers characterize the thermal stability of dibasic lead phosphite in polymer systems?

- Methodological Answer : Use torque rheometry to measure fusion time, induction period, and torque changes during PVC stabilization (e.g., Figure 5 in ). Differential scanning calorimetry (DSC) quantifies decomposition temperatures, while Congo Red tests assess dehydrochlorination delays. Comparative studies with tribasic lead sulfate or organotin stabilizers are critical for benchmarking .

Q. What safety protocols are essential when handling dibasic lead phosphite in laboratory experiments?

- Methodological Answer : Use fume hoods for ventilation, wear chemical-resistant gloves (nitrile or neoprene), and employ full-face respirators with organic vapor filters. Avoid contact with strong oxidizers (e.g., peroxides) and store in sealed containers to prevent hydrolysis. Spills require absorption with vermiculite/sand and disposal as hazardous waste under CERCLA guidelines .

Advanced Research Questions

Q. How does dibasic lead phosphite synergize with other stabilizers (e.g., tribasic lead sulfate) to enhance PVC weatherability?

- Methodological Answer : Combine dibasic lead phosphite (1–2 parts) with tribasic lead sulfate (1 part) to leverage phosphite’s peroxide-scavenging and sulfate’s HCl neutralization. Rheological studies (e.g., torque-time curves) show extended induction periods (up to 200% improvement) and reduced discoloration under UV exposure. Synergy arises from phosphite’s ability to complex metal chlorides and interrupt radical chain reactions .

Q. What contradictions exist in reported thermal stability data for dibasic lead phosphite, and how can they be resolved?

- Methodological Answer : Some studies report lower thermal stability compared to tribasic lead sulfate (e.g., induction period of 7 min vs. 11 min), while others highlight superior weatherability. Resolve discrepancies by standardizing testing conditions (e.g., 180°C in torque rheometers) and accounting for formulation variables (e.g., plasticizer content). Cross-validate with multiple methods (DSC, FTIR post-degradation) .

Q. What computational models predict the interaction mechanisms of dibasic lead phosphite in PVC matrices?

- Methodological Answer : Density functional theory (DFT) models simulate phosphite’s binding affinity to lead chloride intermediates, reducing catalytic degradation. Molecular dynamics (MD) track HCl diffusion inhibition. Validate models with experimental activation energy (Ea) from Arrhenius plots of dehydrochlorination rates .

Vorbereitungsmethoden

Ammonium Bicarbonate Conversion

The initial step in synthesizing dibasic lead phosphite involves converting lead-containing residues into a reactive intermediate. The patented method described in begins with ammonium bicarbonate conversion , which leverages the solubility differences between lead carbonate (PbCO₃) and lead sulfate (PbSO₄).

Reaction Mechanism

Lead sulfate, a common byproduct of lead-acid battery recycling, reacts with ammonium bicarbonate (NH₄HCO₃) under ambient conditions:

4 + 2\text{NH}4\text{HCO}3 \rightarrow \text{PbCO}3 + (\text{NH}4)2\text{SO}4 + \text{H}2\text{O} + \text{CO}_2 \uparrow

The reaction exploits the lower solubility product of PbCO₃ () compared to PbSO₄ () . This step ensures the selective precipitation of lead carbonate, facilitating the removal of sulfate impurities.

Process Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 25–30°C (ambient) |

| Molar Ratio (NH₄HCO₃:Pb) | 2:1 |

| Reaction Time | 2–3 hours |

| Liquid-Solid Ratio | 3:1 |

After filtration, the residual ammonium sulfate filtrate is concentrated for reuse, minimizing waste .

Nitric Acid Leaching and Sulfuric Acid Precipitation

The lead carbonate intermediate undergoes dissolution in nitric acid to form lead nitrate, followed by sulfate precipitation to purify the lead component.

Nitric Acid Leaching

Lead carbonate reacts with dilute nitric acid (15% v/v):

3 + 2\text{HNO}3 \rightarrow \text{Pb(NO}3\text{)}2 + \text{H}2\text{O} + \text{CO}2 \uparrow

Key conditions include a HNO₃:Pb molar ratio of 3:1 and a reaction time of 1.5 hours . The resulting lead nitrate solution is filtered to remove undissolved impurities.

Sulfuric Acid Precipitation

Sulfuric acid (40% v/v) is added to the lead nitrate filtrate to precipitate lead sulfate:

3\text{)}2 + \text{H}2\text{SO}4 \rightarrow \text{PbSO}4 \downarrow + 2\text{HNO}3

| Parameter | Value/Range |

|---|---|

| Temperature | 40°C |

| Molar Ratio (H₂SO₄:Pb) | 1.2:1 |

| Stirring Speed | 200–300 rpm |

The precipitated PbSO₄ is washed to neutrality and dried at 100–105°C .

Sodium Hydroxide Reconversion

Lead sulfate is converted to lead hydroxide (Pb(OH)₂) using sodium hydroxide, a critical step for subsequent phosphite formation.

Alkaline Conversion

The reaction proceeds as:

4 + 2\text{NaOH} \rightarrow \text{Pb(OH)}2 + \text{Na}2\text{SO}4

| Parameter | Value/Range |

|---|---|

| NaOH Concentration | 20% (w/w) |

| Molar Ratio (NaOH:Pb) | 1.10:1 (excess) |

| Temperature | 40–70°C |

| Reaction Time | 2.5 hours |

Excess NaOH ensures complete conversion, while a liquid-solid ratio of 3:1 maintains slurry fluidity . The product is filtered, washed, and dried at 100–110°C.

Phosphorous Acid Synthesis

The final step involves reacting lead hydroxide with phosphorous acid (H₃PO₃) to form dibasic lead phosphite.

Reaction Stoichiometry

2 + 2\text{H}3\text{PO}3 \rightarrow \text{Pb}3\text{O}2(\text{HPO}3) + 4\text{H}_2\text{O}

Process Optimization

| Parameter | Value/Range |

|---|---|

| H₃PO₃:Pb Molar Ratio | 1.05:1 (excess) |

| Temperature | 40–70°C |

| pH | 7–8 |

| Reaction Time | 2.5 hours |

A slight excess of phosphorous acid ensures complete reaction, while pH control prevents undesirable side products . The product is vacuum-filtered, washed, and dried at 100–110°C.

Quality Control and Industrial Standards

The final product must comply with the HG 2339-92 standard from the People’s Republic of China, which specifies lead content, moisture levels, and particle size distribution . Analytical techniques such as X-ray diffraction (XRD) and inductively coupled plasma (ICP) spectroscopy are employed to verify purity.

Eigenschaften

IUPAC Name |

hydrogen phosphite;lead(2+);oxolead;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HO3P.H2O.4O.6Pb/c2*1-4(2)3;;;;;;;;;;;/h2*1H;1H2;;;;;;;;;;/q2*-2;;;;;;;;;;2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQIDVCLCLXOKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OP([O-])[O-].OP([O-])[O-].O=[Pb].O=[Pb].O=[Pb].O=[Pb].[Pb+2].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O.2HO5PPb3, H4O11P2Pb6 | |

| Record name | LEAD PHOSPHITE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1.48e+03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead phosphite, dibasic is a finely ground white crystalline solid. It is not soluble in water. It may be toxic by ingestion or skin absorption. The material can be readily ignited from exposure to heat or external sparks. When so ignited it burns vigorously and persistently., White solid; Insoluble in water; [CAMEO] Pale yellow solid; [IARC] White crystalline solid; Odorless; [Chem Service MSDS] | |

| Record name | LEAD PHOSPHITE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibasic lead phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13726 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1344-40-7 | |

| Record name | LEAD PHOSPHITE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead oxide phosphonate, hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.